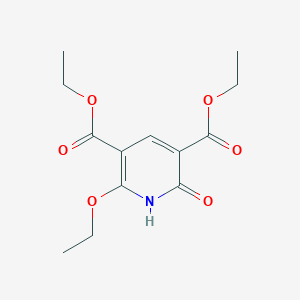

Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

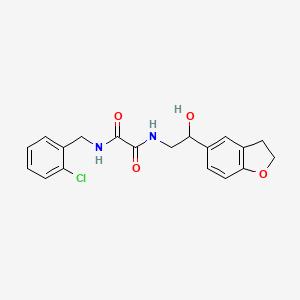

Diethyl 6-ethoxy-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C13H17NO6 . It has a molecular weight of 283.28 .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Physical and Chemical Properties Analysis

This compound has a melting point of 83 °C and a predicted boiling point of 487.1±45.0 °C . Its density is predicted to be 1.24±0.1 g/cm3 . The pKa value is predicted to be 5.45±0.10 .Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Application

Diethyl 5-ethyl-2,3-pyridinedicarboxylate, a variant of the compound , is an important organic intermediate widely used in dyes, medicines, and pesticides. Its significant biological activity and high market demand, especially for efficient imidazolinone herbicides, necessitate an efficient synthesis method. The traditional synthesis process faces challenges like high cost, low yield, and serious pollution, prompting the need for more efficient methods (Hunsheng & Heng, 2014).

Hydrolysis and Chemical Reactions

The compound undergoes hydrolysis under certain conditions. For instance, compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine have been synthesized through reactions involving diethyl acetylenedicarboxylate, and their hydrolysis leads to the formation of products like pyruvic acid, carbon dioxide, and amines. This hydrolysis process, particularly the reaction pathways and the resulting products, is crucial in understanding the compound's behavior in different chemical environments (Y. Iwanami et al., 1964).

Catalytic Reactions and Synthesis

The compound has been used in catalytic reactions, such as Pd(OAc)2-catalyzed ethoxycarbonylation reactions of aromatic C−H bonds. This process showcases the compound's potential in facilitating the formation of complex organic structures with high chemo- and regioselectivity, making it valuable in organic synthesis (Wing-Yiu Yu et al., 2008).

Structural and Spectroscopic Analysis

Efficient methods for synthesizing highly substituted pyrrolidinone derivatives involve reactions of diethyl acetylenedicarboxylate with various compounds. The structural confirmation through techniques like FTIR, NMR spectroscopy, and X-ray analysis is pivotal in determining the molecular structure and the nature of intermolecular interactions in these compounds (H. Ahankar et al., 2021).

Nucleic Acid Interaction

Diethyl pyrocarbonate, a related compound, has been studied for its reactions with nucleic acid components. Understanding the reactivity and the resulting products of such interactions is vital in fields like RNA preparation, where the inhibition of nucleases is crucial. The interaction with adenine, for instance, leads to significant ring opening and formation of specific products, providing insights into the compound's behavior in biological systems (N. Leonard et al., 1971).

Eigenschaften

IUPAC Name |

diethyl 2-ethoxy-6-oxo-1H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-4-18-11-9(13(17)20-6-3)7-8(10(15)14-11)12(16)19-5-2/h7H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKACIWWMLTKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=O)N1)C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2641545.png)

![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2641549.png)

![(7-Methoxy-1-benzofuran-2-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641550.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2641556.png)

![2-Amino-3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2641563.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2641565.png)

![3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641566.png)

![5-isopropyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2641567.png)